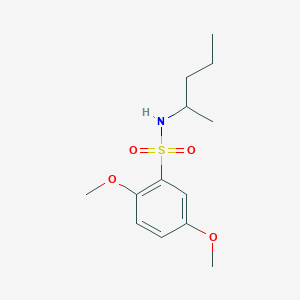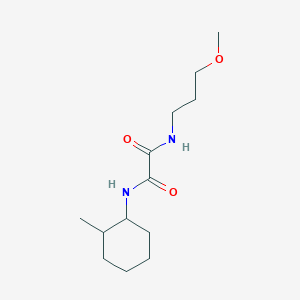
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
Descripción general
Descripción
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as NPCC, is a chemical compound used in scientific research. It belongs to the class of hydrazinecarboxamides and is widely used in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is not fully understood. It is believed to act as an inhibitor or modulator of various enzymes and receptors by binding to their active sites or allosteric sites. N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to inhibit the activity of acetylcholinesterase by binding to its active site and blocking the hydrolysis of acetylcholine. It has also been shown to bind to the GABA-A receptor and modulate its activity by enhancing or inhibiting the binding of GABA.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the hydrolysis of acetylcholine and butyrylcholine, respectively. N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. In addition, N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to bind to various receptors such as the GABA-A receptor and the α7 nicotinic acetylcholine receptor, and modulate their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity towards its target enzymes and receptors. Another advantage is its stability and solubility in various solvents. However, one limitation is its potential toxicity and side effects, which need to be carefully evaluated and controlled. Another limitation is its limited availability and high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide. One direction is the development of new analogs and derivatives with improved potency and selectivity towards specific targets. Another direction is the investigation of the structure-activity relationship of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide and its analogs to better understand their mechanism of action. Furthermore, the use of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in drug discovery and development is a promising direction, as it may lead to the identification of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is used in scientific research as a tool to study the mechanism of action of various enzymes and receptors. It is also used as a substrate for enzyme assays and as a ligand for receptor binding studies. N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to bind to various receptors such as the GABA-A receptor and the α7 nicotinic acetylcholine receptor.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridine-3-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c19-12(9-2-1-7-14-8-9)16-17-13(20)15-10-3-5-11(6-4-10)18(21)22/h1-8H,(H,16,19)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPJCATZCZRRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-3-(pyridine-3-carbonylamino)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-phenylglycinamide](/img/structure/B4116968.png)
![1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone](/img/structure/B4116971.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B4116972.png)
![3-[4-(dimethylamino)phenyl]-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4116976.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4116981.png)
![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)
![1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide](/img/structure/B4117000.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4117010.png)
![N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4117013.png)
![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4117046.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117055.png)
